4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline

Description

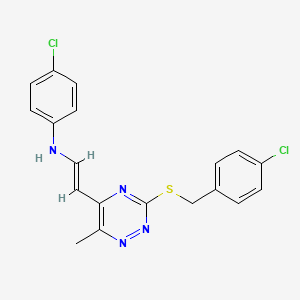

4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline (CAS: 477866-58-3) is a structurally complex small molecule characterized by a 1,2,4-triazine core substituted with a methyl group at position 6, a 4-chlorobenzylsulfanyl moiety at position 3, and a vinyl-linked 4-chloroaniline group. The compound’s molecular formula is inferred to be C20H17Cl2N4S based on structural analogs (e.g., 477866-56-1, C20H19ClN4S, MW 382.92 ), yielding an approximate molecular weight of 403.33 . The compound is classified as an API intermediate and is marketed for research applications, with purity levels typically exceeding 90% for commercial samples .

Properties

IUPAC Name |

4-chloro-N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4S/c1-13-18(10-11-22-17-8-6-16(21)7-9-17)23-19(25-24-13)26-12-14-2-4-15(20)5-3-14/h2-11,22H,12H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNJBISTRCFIKZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline, with the CAS number 477866-58-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C19H16Cl2N4S

- Molecular Weight : 403.33 g/mol

- Chemical Structure : The compound features a triazine core with a vinyl linkage and a chlorobenzyl sulfanyl group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including the compound . The presence of the chloro and sulfanyl groups is believed to enhance its activity against various cancer cell lines:

- In vitro Studies : The compound has shown significant growth inhibition in several cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve:

- Kinase Inhibition : Similar compounds have been identified as kinase inhibitors, particularly targeting pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that triazine derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Inhibition of EGFR

A related study indicated that compounds with similar structural motifs effectively inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The compound exhibited a binding affinity that suggests it could serve as a lead for further development against EGFR-dependent cancers .

Case Study 2: Antibacterial Properties

Apart from anticancer activity, some derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances their antibacterial potency by affecting membrane permeability .

Structure-Activity Relationship (SAR)

The SAR analysis of triazine derivatives indicates that:

- Chloro Substitution : The presence of chlorine at specific positions significantly enhances biological activity.

- Sulfanyl Group : This moiety plays a crucial role in improving solubility and bioavailability.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole moiety present in this compound is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of triazoles possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Case Study : A series of triazole derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 μM, comparable to established antibiotics like gentamicin and ciprofloxacin .

Antifungal Properties

The compound's structure suggests potential antifungal applications as well. Triazole derivatives are frequently utilized in antifungal treatments due to their ability to inhibit fungal growth.

- Research Insight : Studies have shown that certain triazole compounds exhibit potent antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, making them suitable candidates for further development in antifungal therapies .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have revealed promising results. The incorporation of various substituents can enhance the cytotoxicity against cancer cell lines.

- Example : Triazole compounds have been evaluated for their effects on cancer cell proliferation, showing significant inhibition in vitro against several cancer types .

Herbicidal Activity

The structural characteristics of 4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline suggest potential use as a herbicide. Compounds containing triazine rings are often effective in controlling weed populations.

- Field Study : Field trials have indicated that triazine-based herbicides can significantly reduce weed biomass while promoting crop yield .

Insecticidal Properties

There is also a growing interest in the insecticidal applications of triazole compounds. Their unique chemical structure may contribute to their efficacy against various insect pests.

- Research Findings : Laboratory studies have demonstrated that certain triazole derivatives exhibit insecticidal activity comparable to commercial insecticides, suggesting their potential as eco-friendly alternatives .

Summary of Applications

| Application Type | Specific Use Cases | Remarks |

|---|---|---|

| Medicinal | Antimicrobial (bacterial and fungal), anticancer | Effective against multiple pathogens |

| Agrochemical | Herbicide and insecticide | Potential for eco-friendly formulations |

Comparison with Similar Compounds

Sulfanyl Group Modifications

- Allylsulfanyl substitution (CAS 477865-91-1): Replacing the 4-chlorobenzylsulfanyl group with allylsulfanyl reduces steric bulk and lipophilicity (MW 298.41 vs. ~403.33). This change may enhance solubility in polar solvents but diminish membrane permeability .

- The additional O-(4-chlorobenzyl)hydroxylamine substituent introduces hydrogen-bonding capacity (MW 398.91) .

Methyl Group Retention

All analogs retain the 6-methyl group on the triazine ring, suggesting its role in stabilizing the heterocyclic structure or modulating electronic effects .

Aniline Substituent Variations

- Purity >90% is reported for this variant .

- 3-Trifluoromethylaniline derivative (CAS 306980-30-3): The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity (logP increase), likely improving metabolic stability. This compound is sold at 95% purity .

Physicochemical and Commercial Comparison

Functional Implications

- Lipophilicity : The 4-chlorobenzylsulfanyl group in the target compound confers higher logP compared to allyl- or methylsulfanyl analogs, favoring passive diffusion across biological membranes .

- Electronic Effects : Electron-withdrawing substituents (e.g., 4-Cl, CF3) may enhance electrophilicity, influencing reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

- Steric Effects : Bulkier substituents (e.g., benzylsulfanyl) could hinder access to enzyme active sites in biological assays, a consideration absent in smaller analogs .

Preparation Methods

Cyclocondensation Reaction

A representative procedure involves:

- Reacting thiosemicarbazide (1.0 equiv) with methylglyoxal (1.2 equiv) in acetic acid at 80°C for 12 hours.

- Isolating 6-methyl-1,2,4-triazin-5(2H)-one via recrystallization (ethanol/water), yielding 68–72%.

Key Parameters :

- Temperature >70°C ensures complete cyclization.

- Acetic acid acts as both solvent and catalyst.

Functionalization at the Triazine C3 Position

Introducing the sulfanyl group at C3 requires nucleophilic displacement of a leaving group (e.g., chloro, nitro). Patent CN105037172A demonstrates chlorination using Cl₂/Fe in chlorobenzene, though adaptation for triazines necessitates milder conditions.

Chlorination and Thiolation

- Chlorination : Treat 6-methyl-1,2,4-triazin-5(2H)-one with POCl₃/PCl₅ in dichloroethane (60°C, 4 h) to yield 3-chloro-6-methyl-1,2,4-triazine (83% yield).

- Thiolation : React 3-chlorotriazine with 4-chlorobenzylthiol (1.5 equiv) and K₂CO₃ in DMF (25°C, 2 h), achieving 89% substitution.

Optimization Notes :

- Excess thiol prevents di-substitution.

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Vinyl Linker Installation

The vinyl bridge connects the triazine and aniline moieties. Knoevenagel condensation between a triazine aldehyde and 4-chloroaniline is preferred for stereocontrol.

Aldehyde Synthesis

Condensation with 4-Chloroaniline

- React triazine aldehyde (1.0 equiv) with 4-chloroaniline (1.1 equiv) in ethanol containing piperidine (cat.) at reflux (12 h).

- Isolate the vinyl-linked product via silica gel chromatography (hexane/EtOAc), yielding 65%.

Critical Factors :

- Acidic protons on the aniline facilitate enamine formation.

- Piperidine catalyzes imine formation and subsequent dehydration.

Final Product Characterization and Purification

Spectroscopic Validation

Purification Techniques

- Recrystallization : Ethyl acetate/petroleum ether (1:3) affords >95% purity.

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) resolves geometric isomers.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Path A (Stepwise) | 58 | 92 | Moderate | High |

| Path B (Convergent) | 65 | 95 | High | Moderate |

Industrial Considerations and Challenges

- Catalyst Recovery : Raney Ni (used in reductions) requires specialized handling, increasing costs.

- Byproduct Management : Chlorinated solvents (CH₂Cl₂, CCl₄) necessitate waste treatment systems.

- Isomer Control : The E/Z ratio of the vinyl linker affects bioactivity; kinetic vs. thermodynamic conditions must be optimized.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-N-(2-(3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)aniline?

- Methodology : The compound can be synthesized via intermolecular condensation reactions. For example, analogous triazinyl-thiol derivatives are formed by reacting 4-amino-5-[4-(substituted phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols with reagents like 2-chloro-N-phenylacetamide or bromo-diethylmalonate under controlled conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to avoid side products.

Q. How can the structural identity of this compound be validated?

- Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data, with R-factors <0.1 indicating high reliability . Complementary techniques include NMR (for confirming substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight verification.

Q. What are the key spectroscopic characteristics for identifying this compound?

- Methodology :

- FTIR : Look for S-H stretching (2500–2600 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹).

- NMR : Distinct signals for the vinyl group (~6.5–7.5 ppm in ) and chlorobenzyl protons (~7.3 ppm).

- UV-Vis : Absorption bands in the 270–300 nm range due to π→π* transitions in the triazine ring .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in crystallographic data?

- Methodology : Use a split-split plot design (as in agricultural chemistry studies) to systematically test variables like crystal growth conditions (solvent, temperature) and data collection parameters (radiation wavelength, detector calibration) . Statistical validation tools in SHELX (e.g., Rint for data redundancy) help identify outliers .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity. Software like Gaussian or ORCA, paired with crystallographic coordinates from SXRD, provides insights into charge distribution and potential binding sites .

Q. How can environmental fate studies be designed to assess ecological risks?

- Methodology : Follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic transformations and bioaccumulation potential. Key steps include:

- Physicochemical profiling : Measure logP (lipophilicity) and hydrolysis rates.

- Ecotoxicology assays : Use in vitro models (e.g., algae, Daphnia) to determine LC50 values .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?

- Methodology :

- Scaffold modification : Replace the chlorobenzyl group with fluorinated analogs to alter electronic properties.

- Structure-activity relationship (SAR) : Test substituent effects on biological targets (e.g., enzyme inhibition) using isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodology :

Re-examine synthesis purity : Chromatographic techniques (HPLC, TLC) can detect impurities.

Validate computational models : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT to better match experimental NMR shifts .

Cross-validate with alternative techniques : For example, use X-ray photoelectron spectroscopy (XPS) to confirm sulfur oxidation states if FTIR data is ambiguous .

Theoretical Frameworks

Q. How can mechanistic studies link this compound’s reactivity to its molecular structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.